8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Description
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C24H25FN2O4S and its molecular weight is 456.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
A study by Rozhkova et al. (2013) highlights the use of a similar structural motif in the synthesis of spirocyclic and dihydroisoquinoline derivatives via the Ritter reaction. This demonstrates the compound's potential utility in creating complex heterocyclic structures, which are crucial in medicinal chemistry and materials science (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
Material Science Applications
Kagawa et al. (1994) explored the synthesis and characterization of a derivative closely related to the queried compound for nonlinear optical devices, indicating its potential in the development of advanced optical materials with specific electronic properties (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).
Pharmacological Applications
Xie et al. (2015) detailed the synthesis and biological evaluation of a derivative as a σ1 receptor ligand for tumor imaging, showcasing the compound's relevance in diagnostic applications and its potential in enhancing cancer detection techniques (Xie, Bergmann, Kniess, Deuther-Conrad, Mamat, Neuber, Liu, Steinbach, Brust, Pietzsch, & Jia, 2015).
Fuel Cell Applications
Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, indicating the utility of similar chemical structures in the development of membranes for fuel-cell applications. This research points to the role of such compounds in improving energy conversion technologies (Bae, Miyatake, & Watanabe, 2009).
Properties
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16-3-5-19(13-17(16)2)32(28,29)22-15-26-21-6-4-18(25)14-20(21)23(22)27-9-7-24(8-10-27)30-11-12-31-24/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDDONFHVWRAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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